molecular formula C14H29Cl2N3O2 B7590535 tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

货号 B7590535
分子量: 342.3 g/mol
InChI 键: PXPCBHRRFNJKCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers, including lymphoma and leukemia.

作用机制

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a critical role in the development and progression of various types of cancers. By inhibiting BTK, tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride disrupts the signaling pathways that are essential for cancer cell survival and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects
tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride has been shown to have a favorable safety profile and minimal toxicity in preclinical studies. It has also been shown to have a high degree of selectivity for BTK, with minimal off-target effects on other enzymes and signaling pathways.

实验室实验的优点和局限性

One of the main advantages of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is its specificity for BTK, which makes it a promising candidate for the treatment of various types of cancers. However, one of the limitations of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the development of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride, including the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity, the identification of biomarkers that can predict patient response to tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride, and the exploration of its potential use in combination with other anti-cancer agents to enhance its therapeutic effects.
Conclusion
In conclusion, tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancers. Its specificity for BTK and favorable safety profile make it a promising candidate for further development and clinical testing. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in combination with other anti-cancer agents.

合成方法

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is synthesized through a multi-step process that involves the reaction of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with piperazine in the presence of a coupling agent, followed by the reaction of the resulting product with hydrochloric acid to form tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride dihydrochloride.

科学研究应用

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma and leukemia. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways that are essential for cancer cell survival and proliferation.

属性

IUPAC Name

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;;/h12,15H,4-11H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPCBHRRFNJKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。